molecular formula C7H5IN4 B2766619 1-(4-Iodophenyl)tetrazole CAS No. 249291-82-5

1-(4-Iodophenyl)tetrazole

Cat. No.: B2766619
CAS No.: 249291-82-5
M. Wt: 272.049
InChI Key: FQIAPNSOMVSOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications. Tetrazoles are known for their stability and versatility, making them valuable in medicinal chemistry, materials science, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often in an aqueous or organic solvent, and yields the desired tetrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: Tetrazoles are known to undergo [3+2] cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium carbonate, and palladium catalysts are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) are used.

Major Products Formed:

  • Substitution reactions yield various substituted phenyl tetrazoles.
  • Oxidation and reduction reactions produce different oxidation states of the tetrazole ring.
  • Cycloaddition reactions result in the formation of new heterocyclic compounds.

Scientific Research Applications

1-(4-Iodophenyl)tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Tetrazole derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.

    Industry: It finds applications in materials science, including the development of high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)tetrazole involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

1-(4-Iodophenyl)tetrazole can be compared with other tetrazole derivatives:

    Similar Compounds: Examples include 1-phenyl-1H-tetrazole, 1-(4-chlorophenyl)tetrazole, and 1-(4-bromophenyl)tetrazole.

    Uniqueness: The presence of the iodine atom imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes this compound distinct from other similar compounds.

Properties

IUPAC Name

1-(4-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIAPNSOMVSOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.